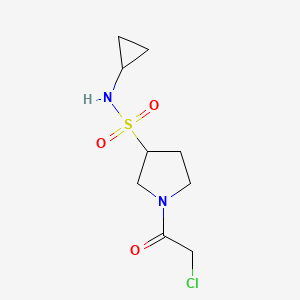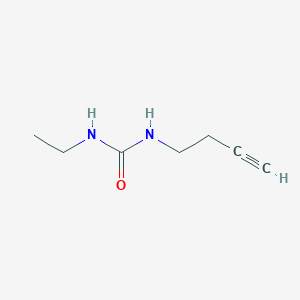![molecular formula C13H7Cl4NO2 B2431999 2,2,2-trichloro-1-[4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone CAS No. 303995-90-6](/img/structure/B2431999.png)
2,2,2-trichloro-1-[4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,2,2-trichloro-1-[4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone, also known as 1-(4-chlorobenzoyl)-2-chloro-2,2-diethyl-1H-pyrrole-3-carboxylic acid ethyl ester, is an organic compound used in many scientific research experiments. It is a colorless solid that is insoluble in water and has a melting point of 77-78°C. This compound is used in a variety of scientific applications, including synthesis methods, mechanisms of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Synthesis of Phosphorus Compounds
Kalantari, Islami, Hassani, and Saidi (2006) describe a method for synthesizing phosphorus compounds containing trifluoromethyl or trichloromethyl groups. This method involves a one-pot condensation reaction using triphenylphosphine and dialkyl acetylenedicarboxylate in the presence of 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone. This process highlights the utility of the compound in the synthesis of specialized phosphorus compounds (Kalantari et al., 2006).
One-Pot Synthesis of Substituted Pyrroles
Saeidian, Abdoli, and Salimi (2013) conducted a study on the one-pot synthesis of highly substituted pyrroles. They used a four-component reaction involving aromatic aldehydes, β-keto esters, and nitromethane in the presence of an amine and CuO nanoparticles, highlighting the compound's role in facilitating complex chemical syntheses (Saeidian et al., 2013).
Corrosion Inhibition
Louroubi et al. (2019) synthesized a new pyrrole derivative using 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone and found that it exhibited good inhibition efficiency on steel surfaces. This study demonstrates the compound's potential in applications like corrosion inhibition (Louroubi et al., 2019).
properties
IUPAC Name |
2,2,2-trichloro-1-[4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl4NO2/c14-9-3-1-7(2-4-9)11(19)8-5-10(18-6-8)12(20)13(15,16)17/h1-6,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGXABSJTJIFIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trichloro-1-[4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocycloheptyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide](/img/structure/B2431916.png)

![4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]morpholine](/img/structure/B2431919.png)
![ethyl 3-(4-fluorophenyl)-2,4-dioxo-1-(2-oxo-2-phenylethyl)-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)


![Ethyl 5-[[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1,2-oxazole-3-carboxylate](/img/structure/B2431924.png)

![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2431929.png)
![8-((3-Chloro-4-fluorophenyl)sulfonyl)-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2431930.png)
![3-(4-chlorophenyl)-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2431931.png)
![5-bromo-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide](/img/structure/B2431937.png)
![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one](/img/structure/B2431938.png)
